Mercuric fluoride
Overview
Description
IRAK inhibitor 4 (trans) is a compound that functions as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase is a crucial component in the signaling pathways mediated by interleukin-1 receptors and Toll-like receptors, which are involved in the immune response. The (trans) form of IRAK inhibitor 4 refers to its specific molecular configuration .
Scientific Research Applications
IRAK inhibitor 4 (trans) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It helps in understanding the role of IRAK4 in immune responses and inflammation.
Medicine: It has potential therapeutic applications in treating diseases like asthma, chronic obstructive pulmonary disease (COPD), cancer, and autoimmune diseases
Industry: It is used in the development of new drugs and therapeutic agents targeting IRAK4.
Mechanism of Action
Target of Action
Mercuric fluoride (HgF2) is a chemical compound of mercury and fluorine .
Mode of Action
It’s suggested that the mechanism probably involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier . In either case, the transporting system fails .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it’s known that fluoride can activate G proteins in eukaryotic cells . As phosphate analogs, AlF or BeF can affect the activity of a variety of phosphoryl transfer enzymes . Most of these enzymes are fundamentally important in cell signal transduction or energy metabolism .
Pharmacokinetics
The pharmacokinetics of fluoride are primarily governed by ph and storage in bone . HF diffuses across cell membranes far more easily than fluoride ion .
Result of Action
It’s known that mercury compounds can cause detrimental effects in human beings .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is hygroscopic and decomposes at 645°C . It reacts with water to produce mercury(II) oxide and hydrofluoric acid . Therefore, the presence of water and the temperature can significantly affect the stability and reactivity of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Mercuric fluoride’s role in biochemical reactions is not well-studied. Mercury ions are known to interact with various biomolecules, including enzymes and proteins. These interactions often involve the formation of covalent bonds with sulfur or selenium atoms in these biomolecules, which can alter their function .
Cellular Effects
This compound’s effects on cells are largely due to its mercury component. Mercury ions can cause oxidative stress, organelle damage, and apoptosis in cells . In addition, they can affect gene expression and cellular metabolism
Molecular Mechanism
Mercury ions are known to bind to thiol groups in proteins, potentially inhibiting enzyme activity or altering gene expression
Temporal Effects in Laboratory Settings
Mercury compounds are known to cause long-term effects on cellular function, including oxidative stress and DNA damage
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. Mercury compounds are known to cause toxic effects at high doses, including neurological damage and kidney dysfunction
Metabolic Pathways
Fluoride ions are known to inhibit glycolysis, a key metabolic pathway
Transport and Distribution
Mercuric ions are known to be transported into and out of cells via specific transport proteins
Subcellular Localization
Mercury ions are known to accumulate in various subcellular locations, including the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of IRAK inhibitor 4 (trans) involves several synthetic steps. One method includes the use of N-(Imidazolo[1,2-b]pyridazine-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .
Industrial Production Methods
Industrial production methods for IRAK inhibitor 4 (trans) are not extensively documented. the synthesis generally follows the principles of medicinal chemistry, involving multiple steps of organic synthesis, purification, and characterization to ensure the compound’s efficacy and purity .
Chemical Reactions Analysis
Types of Reactions
IRAK inhibitor 4 (trans) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- N-(Imidazolo[1,2-b]pyridazine-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide
- N-(Pyrazolo[1,5-a]pyrimidin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide
- BAY1834845
- BAY1830839
Uniqueness
IRAK inhibitor 4 (trans) is unique due to its specific molecular configuration, which allows for selective inhibition of IRAK4. This selectivity makes it a valuable tool in both research and therapeutic applications, as it can effectively target IRAK4 without affecting other kinases .
Properties
IUPAC Name |
difluoromercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYTQMJOCCCQS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Hg]F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Hg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337587 | |
Record name | Mercury fluoride (HgF2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Off-white odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Mercuric fluoride | |
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URL | https://haz-map.com/Agents/20799 | |
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CAS No. |
7783-39-3 | |
Record name | Mercury fluoride (HgF2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7783-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mercuric fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury fluoride (HgF2) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mercury fluoride (HgF2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercury difluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.085 | |
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